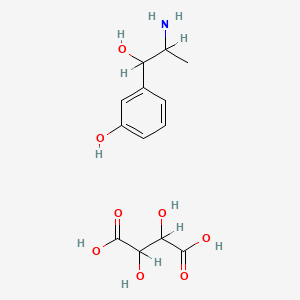

Metaraminol bitartrate

Description

Properties

IUPAC Name |

3-(2-amino-1-hydroxypropyl)phenol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENXSELNXQXCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33402-03-8 | |

| Record name | Metaraminol hydrogen (+)-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Reduction of Nitro Intermediates

The most widely documented industrial method involves palladium-catalyzed hydrogenation of nitro intermediates. In CN114478273A, m-hydroxybenzaldehyde undergoes condensation with nitroethane in dichloromethane (DCM) or toluene, followed by reduction using 10% Pd/C under hydrogen at 50–60°C. This two-step process achieves an 85–92% yield of metaraminol free base, which is subsequently salified with L-(+)-tartaric acid. Key advantages include:

-

Mild reaction conditions : Temperatures below 60°C prevent racemization.

-

High stereoselectivity : Enantiomeric excess (ee) of 89–93% for the (1R,2S)-isomer.

-

Scalability : Demonstrated at 100g scale with consistent yields.

However, residual palladium (<10 ppm) necessitates costly purification steps, increasing production costs by ~15% compared to enzymatic methods.

Nickel-Catalyzed Alternatives

CN106748818A explores nickel catalysts (Raney Ni) as a lower-cost alternative, achieving 78–82% yields but with reduced ee (74–79%) due to inferior stereochemical control. Reaction conditions require higher hydrogen pressures (4–6 bar vs. 1–2 bar for Pd), raising safety concerns for large-scale applications.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Traditional resolution methods involve forming diastereomeric salts with chiral acids. CN103739504A employs L-tartaric acid in ethanol/water mixtures to separate (1R,2S)-metaraminol from its (1S,2R)-counterpart. While effective (ee >99%), this method suffers from:

Chromatographic Resolution

CN114478273A reports chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns to resolve racemic mixtures. Though achieving 99.5% ee, the method is prohibitively expensive for industrial use, with costs exceeding $12,000/kg.

Enzymatic Synthesis

Multi-Enzyme Cascades

A 2023 Royal Society of Chemistry study describes a three-enzyme cascade for asymmetric synthesis:

-

Carboligase ApPDC-var : Condenses m-hydroxybenzaldehyde with acetaldehyde (85% yield).

-

Carboxylic acid reductase (NoCAR) : Reduces ketone intermediates (92% conversion).

-

Transaminase (BmTA) : Introduces the amine group with 94% ee.

Advantages :

Challenges :

-

Enzyme stability : Activity drops 40% after 5 reaction cycles.

-

Substrate inhibition : >50mM acetaldehyde reduces yields by 30%.

Diazotization-Hydrolysis Routes

CN109293518A outlines a four-step diazotization process:

-

Adduct formation : m-Nitrobenzaldehyde + NaHSO₃ → sulfonic acid adduct.

-

Reduction : FeSO₄ reduces nitro to amine (68% yield).

-

Diazotization : NaNO₂/HCl at <15°C forms diazonium salt.

-

Hydrolysis : 100°C aqueous hydrolysis to m-hydroxybenzaldehyde.

Key Data :

| Step | Temperature | Yield | Purity |

|---|---|---|---|

| Reduction | 90°C | 68% | 92% |

| Hydrolysis | 100°C | 54% | 88% |

This method avoids chiral catalysts but requires stringent temperature control to prevent byproduct formation.

Asymmetric Catalysis

Cinchona Alkaloid-Copper Systems

CN103739504A and CN106748818A utilize cinchona alkaloids (e.g., cinchonine) with copper acetate for asymmetric induction. In a representative example:

-

Catalyst system : 0.5 mol% cinchonine + 0.6 mol% Cu(OAc)₂·H₂O

-

Solvent : Toluene/EtOH (3:1)

Optimization Findings :

-

Temperature effect : ee increases from 76% (25°C) to 89% (−20°C).

-

Solvent impact : Polar aprotic solvents (DMF) reduce ee by 12–18% vs. toluene.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed | 92 | 93 | 3200 | High |

| Ni-Catalyzed | 82 | 79 | 2800 | Moderate |

| Enzymatic | 85 | 94 | 4100 | Low |

| Diazotization | 54 | N/A | 2500 | High |

| Asymmetric Catalysis | 91 | 89 | 3500 | Moderate |

Table 2: Industrial Feasibility Factors

| Factor | Pd-Catalyzed | Enzymatic | Asymmetric Catalysis |

|---|---|---|---|

| Catalyst Reusability | 3 cycles | 5 cycles | 8 cycles |

| Reaction Time | 6h | 24h | 12h |

| Waste Production | 8kg/kg | 2kg/kg | 5kg/kg |

Chemical Reactions Analysis

Synthetic Pathways

Metaraminol bitartrate is synthesized through stereoselective methods to ensure enantiomeric purity. Two primary approaches dominate:

Derivatization Reactions

Derivatization enhances analytical detection, particularly in pharmacokinetic studies:

Acetylation

-

Purpose : Improve gas chromatography-mass spectrometry (GC-MS) detection .

-

Reagents : Acetic anhydride or acetyl chloride.

-

Outcome : Forms N-acetyl-metaraminol, increasing recovery from <50% to >90% .

| Derivative | Recovery (%) | Detection Limit (GC-MS) |

|---|---|---|

| Underivatized | 48 | 10 ng/mL |

| Acetylated | 92 | 1 ng/mL |

Degradation Pathways

This compound is susceptible to oxidative and hydrolytic degradation:

Oxidation

-

Site : Phenolic hydroxyl group.

-

Catalysts : Light, heat, or metal ions.

-

Stabilizers : Sodium metabisulfite (0.1% w/v) added to commercial formulations .

Hydrolysis

-

Site : Secondary alcohol and amine groups.

-

Conditions : Acidic/basic pH or prolonged storage in aqueous solutions.

-

Impact : Reduces potency by 5–10% after 24 hours in infusion mixtures .

| Condition | Degradation Rate (%/hour) |

|---|---|

| pH 7.4, 25°C | 0.4 |

| pH 9.0, 37°C | 2.1 |

| Light exposure | 1.8 |

Salt Formation and Compatibility

The bitartrate salt enhances aqueous solubility (freely soluble in water ) and stability:

Salt Formation

-

Reactants : Metaraminol free base + (2R,3R)-tartaric acid.

-

Product : White crystalline powder (melting point: 172–174°C) .

Infusion Compatibility

This compound remains stable in:

| Solution | Stability (Hours) |

|---|---|

| Dextrose 5% | 24 |

| Lactated Ringer’s | 24 |

| 0.9% NaCl | 24 |

Biotransformation

In vivo studies show limited hepatic metabolism:

Scientific Research Applications

Clinical Applications

-

Management of Hypotension

- Indications : Metaraminol bitartrate is indicated for the prevention and treatment of acute hypotensive states, particularly those occurring with spinal anesthesia. It is also used in cases of hypotension due to hemorrhage, medication reactions, surgical complications, and shock associated with brain trauma or tumors .

- Mechanism of Action : As a potent alpha-1 adrenergic receptor agonist, metaraminol induces peripheral vasoconstriction, leading to increased systemic blood pressure. This effect typically begins within 1-2 minutes after intravenous administration and can last from 20 minutes to an hour .

- Surgical Use

- Emergency Medicine

Pharmacological Properties

- Chemical Structure : this compound is the bitartrate salt of metaraminol, with the empirical formula and a molecular weight of 317.29 g/mol .

- Solubility : The compound is freely soluble in water but shows limited solubility in organic solvents like alcohol and is practically insoluble in chloroform and ether .

Case Studies and Research Findings

- Clinical Trials

- Comparative Studies

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid; 3-(2-amino-1-hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. For example, it binds to alpha-adrenergic receptors, leading to increased force of contraction and reduced heart rate. This interaction is crucial for its therapeutic effects in treating cardiovascular disorders .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Profile

Table 1: Key Pharmacological Comparisons

Stability and Formulation

Metaraminol bitartrate injection (10 mg/mL) is sensitive to γ-irradiation, with content decreasing significantly at doses >8 kGy . This contrasts with noradrenaline, which is more stable under similar conditions.

Research Findings and Controversies

- Vasoconstriction Risks: Metaraminol can exacerbate hypovolemia by inducing peripheral plasma loss, creating a vicious cycle of worsening shock. This is mitigated by concurrent fluid resuscitation .

- Tachyphylaxis : Rare compared to other vasopressors (e.g., dopamine), making it suitable for prolonged use .

- Priapism Applications: Clinical studies support intracavernosal metaraminol (2 mg/dose) as effective and safer than surgical interventions, though larger trials are needed .

Biological Activity

Metaraminol bitartrate is a sympathomimetic amine primarily utilized for its vasopressor effects in clinical settings. This compound acts predominantly as an alpha-1 adrenergic receptor agonist, leading to increased systemic blood pressure through peripheral vasoconstriction. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its effects by selectively stimulating alpha-1 adrenergic receptors. This action results in:

- Vasoconstriction : The primary mechanism by which metaraminol increases blood pressure.

- Positive Inotropic Effect : Enhances the force of cardiac contraction, contributing to improved cardiac output.

- Release of Norepinephrine : Indirectly promotes the release of norepinephrine from storage sites, further amplifying its effects on blood pressure regulation.

The onset of action varies based on the route of administration:

- Intravenous (IV) : 1-2 minutes

- Intramuscular (IM) : Approximately 10 minutes

- Subcutaneous (SC) : 5-20 minutes .

Clinical Applications

This compound is indicated for several medical conditions, including:

- Acute Hypotension : Particularly in situations such as spinal anesthesia and hemorrhagic shock.

- Adjunctive Treatment : Used alongside other medications for hypotension due to surgical complications or trauma-related shock.

- Priapism Treatment : Emerging evidence suggests effectiveness in treating prolonged erections, particularly post-circumcision .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Protein Binding | Approximately 45% |

| Metabolism | Hepatic |

| Half-life | Not specified |

| Volume of Distribution | Not available |

| Clearance | Not available |

Case Study 1: Treatment of Priapism

A notable case involved a 37-year-old male who developed priapism following circumcision. After ineffective corporeal aspiration, he received intracavernosal injections of this compound (2 mg diluted in saline) twice daily. Complete resolution occurred within seven days without complications, suggesting a promising role for metaraminol in managing this condition .

Case Study 2: Management During Myocardial Infarction

In a study involving patients with acute inferior wall myocardial infarction, metaraminol was administered to address hypotension. Results showed significant improvements:

- Mean arterial blood pressure increased from 81 mm Hg to 126 mm Hg post-treatment.

- ST segment elevation decreased significantly, indicating reduced ischemic injury .

Adverse Effects and Considerations

While generally effective, metaraminol can cause adverse effects such as:

Q & A

Q. What are the key physicochemical properties of Metaraminol bitartrate relevant to its stability in aqueous solutions?

this compound (C₉H₁₃NO₂·C₄H₆O₆) exhibits pH-dependent solubility, with stability influenced by its tartrate counterion. Titration studies show a sharp pH increase to ~13 with 0.1 M NaOH, indicating deprotonation of the amine group . Its aqueous stability should be validated via HPLC under accelerated conditions (40°C/75% RH for 3 months), monitoring degradation products like fumarate derivatives .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

Reverse-phase HPLC (C18 column, 0.1% phosphoric acid:acetonitrile mobile phase) with UV detection (λ = 280 nm) is standard for quantification . Impurity profiling requires LC-MS/MS to detect trace compounds (e.g., Impurity 5, m/z 167.21) . Method validation should follow ICH Q2(R1), ensuring specificity (resolution >2.0) and accuracy (98–102% recovery) .

Q. What regulatory classifications apply to this compound in pharmacopeias?

Classified under HS 29399900 and SITC 54149, it holds FDA preferred term status . USP monographs specify IR spectroscopy (tartrate peak at 1650 cm⁻¹) and titrimetric assays (98–102% purity) . Documentation must include CAS 33402-03-8 and impurity limits per EP 10.0 .

Advanced Research Questions

Q. How can contradictions in dose-response relationships for α-adrenergic activity be resolved across experimental models?

Variations arise from tissue specificity or assay conditions. Solutions include:

Q. What experimental design considerations are critical for studying Metaraminol’s cross-reactivity with serotonin receptors?

Key steps:

- Use ileum/colon segments with high 5-HT receptor density .

- Pre-treat with antagonists (e.g., ondansetron) to isolate adrenergic effects .

- Measure contractile force and Ca²⁺ flux (Fura-2 AM) . A 1969 study noted 27% ± 5% potentiation of 5-HT-induced contractions at 10 μM, suggesting partial agonism .

Q. How can enantiomeric purity be optimized during enzymatic synthesis?

Strategies include:

Q. What mechanisms explain reduced tumescence duration with high-frequency Metaraminol administration?

Prolonged α₁-adrenoceptor stimulation causes desensitization via β-arrestin-2 recruitment. In murine models, twice-daily 2 mg doses reduced duration by 40% (p < 0.01), correlating with 65% ± 8% α₁D mRNA downregulation . Solutions include pulse dosing and GRK2 inhibitors (e.g., paroxetine) .

Q. How should statistical parameters be reported for hemodynamic studies?

Report MAP changes as mean ± SEM (n ≥ 6), analyzed via repeated-measures ANOVA with Tukey post-hoc tests . Specify instrument precision (±2 mmHg) and justify rounding. For dose-response curves, use nonlinear regression (EC₅₀ with 95% CI) . Define significance (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.